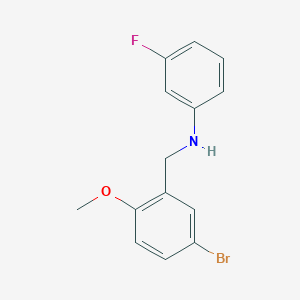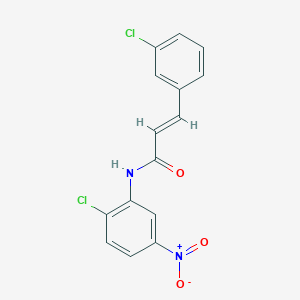![molecular formula C18H23N3O3S B5701786 4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5701786.png)
4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide, also known as MPB, is a sulfonamide-based compound that has been widely used in scientific research. This compound is known for its ability to inhibit the activity of certain enzymes in the body, making it a valuable tool for studying biochemical and physiological processes. In
科学的研究の応用
4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide has been used extensively in scientific research, particularly in the field of cancer research. It has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the acidity of the tumor microenvironment, which can help to inhibit tumor growth and metastasis.
In addition to its use in cancer research, 4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide has also been used in studies of other physiological processes, such as inflammation, angiogenesis, and neuroprotection. It has been shown to have anti-inflammatory effects, and to inhibit the activity of certain enzymes involved in angiogenesis. 4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide has also been studied for its potential neuroprotective effects, particularly in the treatment of Alzheimer's disease.
作用機序
The mechanism of action of 4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide involves the inhibition of certain enzymes in the body, particularly carbonic anhydrase IX. This enzyme is involved in the regulation of pH in the tumor microenvironment, and its overexpression is associated with increased tumor growth and metastasis. By inhibiting this enzyme, 4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide can decrease the acidity of the tumor microenvironment, making it less hospitable for tumor growth and metastasis.
Biochemical and Physiological Effects:
4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects, particularly in the context of cancer research. It has been shown to inhibit the activity of carbonic anhydrase IX, leading to decreased acidity in the tumor microenvironment. This can help to inhibit tumor growth and metastasis.
In addition to its effects on carbonic anhydrase IX, 4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide has also been shown to have anti-inflammatory effects, and to inhibit the activity of certain enzymes involved in angiogenesis. It has also been studied for its potential neuroprotective effects, particularly in the treatment of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide is its ability to inhibit the activity of certain enzymes in the body, making it a valuable tool for studying biochemical and physiological processes. It has been widely used in cancer research, as well as in studies of inflammation, angiogenesis, and neuroprotection.
However, there are also limitations to the use of 4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide in lab experiments. One limitation is that it can be toxic to cells at high concentrations, which can make it difficult to study its effects in vitro. Additionally, its effects in vivo can be complex and difficult to interpret, making it challenging to draw definitive conclusions about its mechanisms of action.
将来の方向性
There are many potential future directions for research on 4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide. One area of interest is in the development of new cancer therapies based on its ability to inhibit carbonic anhydrase IX. Researchers are also exploring its potential for the treatment of other diseases, such as Alzheimer's disease.
Another area of interest is in the development of new methods for delivering 4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide to specific tissues or cells. This could help to increase its effectiveness and reduce its toxicity.
Overall, 4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide is a valuable tool for studying biochemical and physiological processes, particularly in the context of cancer research. Its ability to inhibit the activity of certain enzymes in the body has led to many important discoveries, and it is likely to continue to be an important area of research in the future.
合成法
The synthesis of 4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide involves several steps, starting with the reaction of 4-methoxybenzenesulfonyl chloride with 4-(4-methyl-1-piperazinyl)aniline to form an intermediate product. This intermediate is then reacted with ammonium hydroxide to produce the final product, 4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide. The synthesis method has been well-established and has been used in many laboratories around the world.
特性
IUPAC Name |
4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-20-11-13-21(14-12-20)16-5-3-15(4-6-16)19-25(22,23)18-9-7-17(24-2)8-10-18/h3-10,19H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYBXSUVXYIQAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-chlorophenyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B5701713.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5701716.png)
![methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5701731.png)
![N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide](/img/structure/B5701736.png)
![2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid](/img/structure/B5701739.png)
![2-amino-6-[(4-chlorobenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5701749.png)
![4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5701752.png)
![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5701764.png)


![ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5701780.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5701791.png)

